molecular formula C13H21N3 B7584919 2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile

2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile

Cat. No. B7584919
M. Wt: 219.33 g/mol
InChI Key: XYRRUBICRUDGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile is a chemical compound that has gained popularity in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins, which are responsible for the pain and inflammation response.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile has a significant effect on various biochemical and physiological processes. It has been found to reduce the production of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, thereby protecting cells from oxidative stress. It also has an effect on the immune system by modulating the activity of immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile in lab experiments is its high specificity and low toxicity. It is also relatively easy to synthesize and purify, making it a cost-effective option. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the research on 2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile. One possible direction is to investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for cancer, as it has been found to have anti-cancer properties in some studies. Additionally, further research can be done to optimize the synthesis method and improve the solubility of the compound for better use in lab experiments.
In conclusion, 2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile is a promising chemical compound with potential applications in various research fields. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Further research is needed to fully understand its mechanism of action and explore its potential in other areas of research.

Synthesis Methods

2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile can be synthesized using a multi-step process. The first step involves the reaction of 2-bicyclo[2.2.1]heptanone with piperazine, followed by the addition of sodium cyanide to form the nitrile group. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile has been extensively studied for its potential applications in various research fields. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.

properties

IUPAC Name

2-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-3-4-15-5-7-16(8-6-15)13-10-11-1-2-12(13)9-11/h11-13H,1-2,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRRUBICRUDGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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